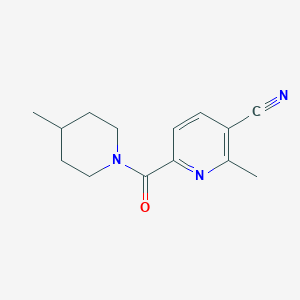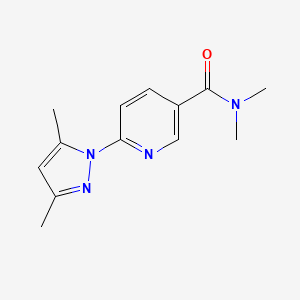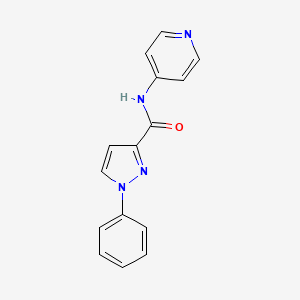![molecular formula C18H19BrN2O B7558568 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various pharmaceuticals and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been used in the development of various cancer treatments. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclin-dependent kinase 2 and 5, which are involved in cell division and proliferation. It has also been found to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the use of 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide in combination with other compounds may also be explored for its potential synergistic effects.
In conclusion, 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to develop more efficient synthesis methods for its use in various applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide involves the reaction of 3-bromobenzoyl chloride with N-[(1-phenylpyrrolidin-3-yl)methyl]amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Propiedades
IUPAC Name |
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-6-4-5-15(11-16)18(22)20-12-14-9-10-21(13-14)17-7-2-1-3-8-17/h1-8,11,14H,9-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLSFHPDBUXCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)






![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)